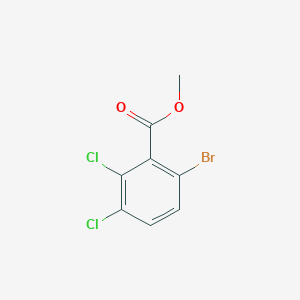

Methyl 6-bromo-2,3-dichlorobenzoate

Overview

Description

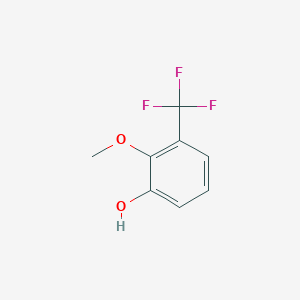

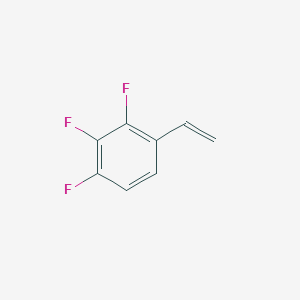

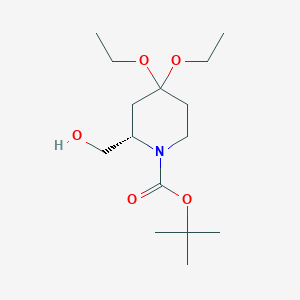

“Methyl 6-bromo-2,3-dichlorobenzoate” is a chemical compound with the molecular formula C8H5BrCl2O2 . It has a molecular weight of 283.94 . The compound is liquid in physical form .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, a related compound, a series of 6-bromo-2,3-disubstitued-4(3H)-quinazolinones, was synthesized by condensation of 6-bromo-2-substituted-benzoxazin-4-one with trimethoprim, pyrimethamine, and lamotrigine . The chemical structures of the synthesized compounds were confirmed by means of IR, 1H-NMR, and mass spectral and elemental analysis .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H5BrCl2O2/c1-13-8(12)6-4(9)2-3-5(10)7(6)11/h2-3H,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

“this compound” is a liquid . It has a molecular weight of 283.94 and a monoisotopic mass of 281.884979 Da .Scientific Research Applications

Process Development and Synthesis

Methyl 6-bromo-2,3-dichlorobenzoate has been the subject of research in process development and synthesis. For example, Hickey et al. (2005) detailed a scalable process for the pilot plant synthesis of methyl 2-bromo-6-chlorobenzoate, a compound structurally similar to this compound. This research focused on the esterification of the parent acid and highlighted the importance of temperature control in the synthesis pathway (Hickey et al., 2005).

Reactivity and Potential Applications

The reactivity of methyl dichlorobenzoates, closely related to this compound, with sulfur-centered nucleophiles has been studied for potential applications in herbicides. Uranga et al. (2012) found that these compounds could produce less toxic herbicides to the environment, demonstrating the versatility of these chemicals in agricultural applications (Uranga et al., 2012).

Environmental and Toxicological Studies

Environmental and toxicological studies have also been conducted on related compounds. For instance, Majewski et al. (1995) investigated the volatilization of methyl bromide, a compound structurally related to this compound, from agricultural fields, highlighting the environmental impact of such compounds (Majewski et al., 1995).

Alternative to Methyl Bromide

Research into alternatives to methyl bromide, a compound related to this compound, has been conducted due to its ozone-depleting properties. Schneider et al. (2003) reviewed the alternatives for pre-plant and post-harvest pest and pathogen control, which could potentially include derivatives of this compound (Schneider et al., 2003).

Safety and Hazards

The safety data sheet for a similar compound, Methyl benzoate, indicates that it is combustible, harmful if swallowed, and harmful to aquatic life . It is advised to avoid breathing dust, wash skin thoroughly after handling, do not eat, drink or smoke when using this product, use only outdoors or in a well-ventilated area, and avoid release to the environment .

Biochemical Analysis

Biochemical Properties

Methyl 6-bromo-2,3-dichlorobenzoate plays a significant role in biochemical reactions, particularly in the study of enzyme inhibition and protein interactions. This compound interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substances in the body. The interaction between this compound and cytochrome P450 can lead to the inhibition of the enzyme’s activity, affecting the metabolic pathways it regulates . Additionally, this compound can bind to specific proteins, altering their conformation and function.

Cellular Effects

This compound has been shown to influence various cellular processes. In particular, it affects cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling proteins such as kinases and phosphatases, leading to changes in downstream signaling events. This compound can also impact gene expression by interacting with transcription factors and other regulatory proteins, resulting in altered levels of specific mRNAs and proteins . Furthermore, this compound can affect cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. This compound can bind to the active sites of enzymes, inhibiting their catalytic activity. For example, this compound can bind to cytochrome P450, preventing the enzyme from metabolizing its substrates . Additionally, this compound can interact with transcription factors, altering their ability to bind to DNA and regulate gene expression. These interactions can lead to changes in the expression of specific genes and the production of their corresponding proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term studies have shown that this compound can have persistent effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can selectively inhibit specific enzymes or signaling pathways without causing significant toxicity . At higher doses, this compound can lead to adverse effects such as cellular toxicity, organ damage, and systemic toxicity. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at certain concentration levels.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. This compound can inhibit the activity of these enzymes, leading to changes in the metabolism of other substances in the body . Additionally, this compound can affect the levels of specific metabolites, altering the overall metabolic flux within cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within different cellular compartments . For example, this compound can bind to transport proteins that facilitate its uptake into cells or its distribution to specific organelles.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it exerts its effects on enzyme activity and gene expression . For instance, this compound may localize to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes, or to the nucleus, where it affects transcription factors and gene regulation.

properties

IUPAC Name |

methyl 6-bromo-2,3-dichlorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.04.19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrCl2O2/c1-13-8(12)6-4(9)2-3-5(10)7(6)11/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYEFCOYNQLZZCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1Cl)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrCl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Fluoro-4-methoxyphenyl)sulphonylamino]-3-methylhexanoic acid](/img/structure/B3039601.png)

![2-[(3-Fluoro-4-methoxyphenyl)sulphonylamino]-5-methylhexanoic acid](/img/structure/B3039603.png)